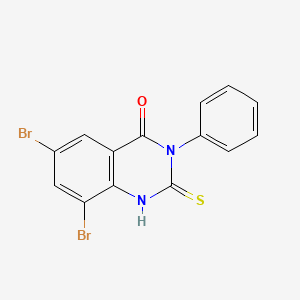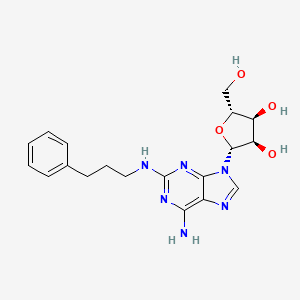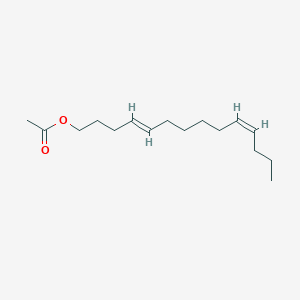
1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For example, the preparation of 1,3,4-oxadiazole-2(3H)-thione derivatives can be achieved by reacting hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles such as amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield oxadiazole-2-oxide derivatives, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring.
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.
Agriculture: As fungicides and herbicides.
Material Science: As components in organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The specific pathways involved can vary depending on the biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with a similar oxadiazole ring but different substitution patterns.
Thiadiazole derivatives: Compounds with a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both phenylamino and pyridinyl groups can enhance its interactions with biological targets and improve its solubility and stability.
Propiedades
Número CAS |
84249-74-1 |
|---|---|
Fórmula molecular |
C14H12N4OS |
Peso molecular |
284.34 g/mol |
Nombre IUPAC |
3-(anilinomethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H12N4OS/c20-14-18(10-16-12-4-2-1-3-5-12)17-13(19-14)11-6-8-15-9-7-11/h1-9,16H,10H2 |
Clave InChI |
ILZNZLJXRVKFNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


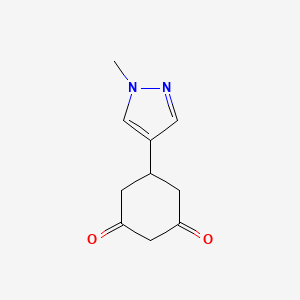
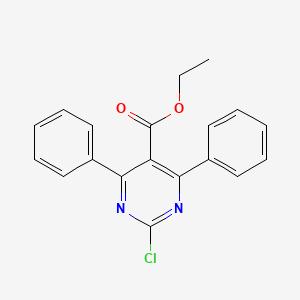
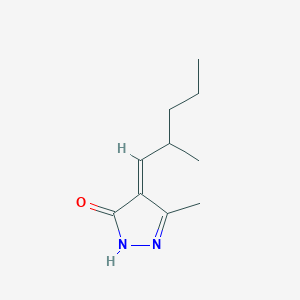
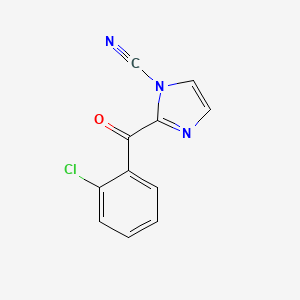
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)

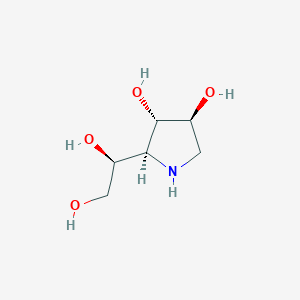

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
